molecular formula C12H15N3 B6525999 6-(azepan-1-yl)pyridine-3-carbonitrile CAS No. 1016874-97-7

6-(azepan-1-yl)pyridine-3-carbonitrile

Cat. No.: B6525999
CAS No.: 1016874-97-7
M. Wt: 201.27 g/mol
InChI Key: MTOGYKSOFHRHJC-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an azepane group at the 6-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-cyanopyridine with azepane under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium ethoxide or sodium methoxide, which acts as both a reagent and a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other parts of the molecule.

    Substitution: The pyridine ring can undergo substitution reactions, particularly at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or other reduced species.

Scientific Research Applications

6-(azepan-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact pathways and molecular targets are still under investigation, but the compound’s structure allows it to engage in various interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(azepan-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the azepane and cyano groups, which confer distinct chemical and biological properties. The azepane ring introduces additional steric and electronic effects, making this compound particularly interesting for drug design and materials science applications.

Properties

IUPAC Name

6-(azepan-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-11-5-6-12(14-10-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOGYKSOFHRHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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